molecular formula C15H11IN2O2 B6636290 N-(4-iodo-2-methylphenyl)-1,3-benzoxazole-5-carboxamide

N-(4-iodo-2-methylphenyl)-1,3-benzoxazole-5-carboxamide

Cat. No. B6636290
M. Wt: 378.16 g/mol
InChI Key: MOKSWKOVNYUHFE-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-1,3-benzoxazole-5-carboxamide, commonly known as IBX, is a versatile organic compound that has gained significant attention in the field of organic synthesis due to its unique properties. IBX is a powerful oxidant that can selectively oxidize alcohols to aldehydes or ketones, and primary amines to nitriles.

Mechanism of Action

IBX acts as an oxidant by accepting electrons from a substrate and transferring them to a co-oxidant. The co-oxidant is usually a metal salt or a hypervalent iodine compound. The mechanism of IBX oxidation involves the formation of an oxaziridine intermediate, which then reacts with the substrate to form the oxidized product.
Biochemical and Physiological Effects:
IBX has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic to some cell lines and has been shown to induce apoptosis in cancer cells. It is also known to cause DNA damage and inhibit the activity of some enzymes.

Advantages and Limitations for Lab Experiments

IBX has several advantages as an oxidant, including its selectivity, mild reaction conditions, and ease of handling. However, it also has some limitations, such as its cost, toxicity, and the need for a co-oxidant.

Future Directions

There are several future directions for the use of IBX in scientific research. One area of interest is the development of new methods for the synthesis of IBX and related compounds. Another area of interest is the study of the biochemical and physiological effects of IBX, particularly its potential as an anticancer agent. Additionally, IBX could be used in the synthesis of new materials, such as polymers and nanomaterials, with unique properties.

Synthesis Methods

IBX can be synthesized by the reaction of 2-iodoanisole and 2-aminophenol in the presence of acetic anhydride and a base. The reaction proceeds through an electrophilic substitution reaction, followed by a nucleophilic substitution reaction to form IBX.

Scientific Research Applications

IBX has been widely used in organic synthesis as a powerful oxidant. It has been used in the synthesis of natural products, pharmaceutical intermediates, and other organic compounds. IBX has also been used in the synthesis of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c1-9-6-11(16)3-4-12(9)18-15(19)10-2-5-14-13(7-10)17-8-20-14/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKSWKOVNYUHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC3=C(C=C2)OC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodo-2-methylphenyl)-1,3-benzoxazole-5-carboxamide

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